4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide
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Overview
Description
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide is a complex organic compound featuring a benzimidazole core, a cyanoacetyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Cyanoacetyl Group: The cyanoacetyl group is introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and cyanoacetic acid in the presence of a base such as piperidine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with N,N-diallylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions depending on the desired substitution.
Major Products
The major products of these reactions include various substituted benzimidazole derivatives, reduced amine compounds, and sulfonamide derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The benzimidazole core is particularly known for its biological activity.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They are studied for their ability to interact with various biological targets, including enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The cyanoacetyl group can participate in nucleophilic addition reactions, while the sulfonamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and 2-aminobenzimidazole share the benzimidazole core and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamides with antimicrobial properties.
Cyanoacetyl Derivatives: Compounds like cyanoacetamide and cyanoacetic acid are structurally related and used in similar synthetic applications.
Uniqueness
What sets 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties
Properties
CAS No. |
393838-33-0 |
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Molecular Formula |
C22H20N4O3S |
Molecular Weight |
420.49 |
IUPAC Name |
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-bis(prop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S/c1-3-13-26(14-4-2)30(28,29)17-11-9-16(10-12-17)21(27)18(15-23)22-24-19-7-5-6-8-20(19)25-22/h3-12,27H,1-2,13-14H2,(H,24,25)/b21-18+ |
InChI Key |
HSGGJGXHFISVAA-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
solubility |
not available |
Origin of Product |
United States |
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